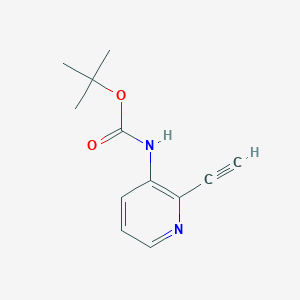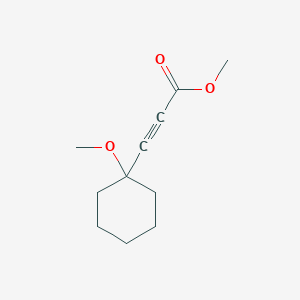
2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester is an organic compound with a complex structure that includes a propynoic acid moiety and a methoxycyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester typically involves the esterification of 2-propynoic acid with 3-(1-methoxycyclohexyl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with specific biological pathways. The methoxycyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
Similar Compounds
2-Propynoicacid,3-(1-methoxycyclohexyl)-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Propynoicacid,3-(1-methoxycyclohexyl)-,propylester: Similar structure but with a propyl ester group.
Uniqueness
2-Propynoicacid,3-(1-methoxycyclohexyl)-,methylester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The presence of the methoxycyclohexyl group also imparts distinct chemical and physical properties that differentiate it from other similar compounds.
属性
分子式 |
C11H16O3 |
|---|---|
分子量 |
196.24 g/mol |
IUPAC 名称 |
methyl 3-(1-methoxycyclohexyl)prop-2-ynoate |
InChI |
InChI=1S/C11H16O3/c1-13-10(12)6-9-11(14-2)7-4-3-5-8-11/h3-5,7-8H2,1-2H3 |
InChI 键 |
ZYTLCIJZAFIKTC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C#CC1(CCCCC1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)





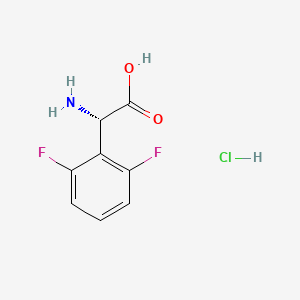
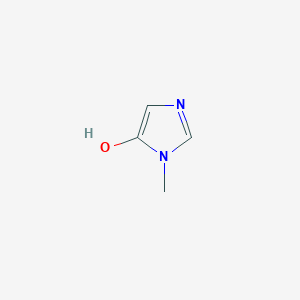
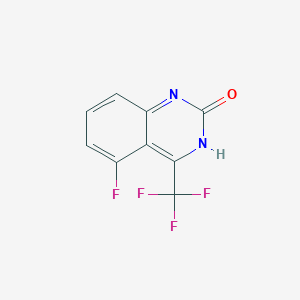
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
